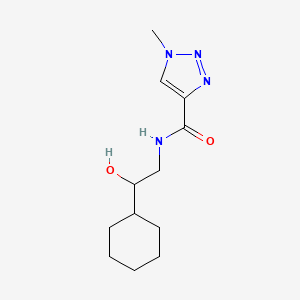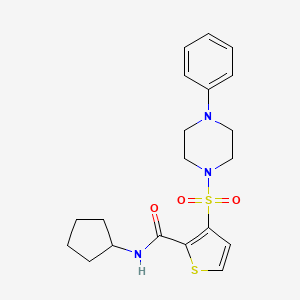
N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinases (JAKs), which are enzymes that play a key role in the regulation of immune responses. CP-690,550 has been shown to have significant immunosuppressive effects and has been investigated as a potential treatment for a variety of autoimmune diseases.
Mecanismo De Acción
N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the regulation of immune responses. By inhibiting JAKs, this compound can reduce the production of cytokines and other immune system molecules that contribute to inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have significant immunosuppressive effects. It can reduce the production of cytokines and other immune system molecules that contribute to inflammation and tissue damage. This can lead to a reduction in symptoms associated with autoimmune diseases and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide in lab experiments is its potent immunosuppressive effects. This allows researchers to study the role of the immune system in various diseases and conditions. However, one limitation is that this compound can also have off-target effects, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the investigation of this compound in combination with other immunosuppressive drugs for the treatment of autoimmune diseases and other inflammatory conditions. Additionally, there is ongoing research into the potential use of this compound in the prevention of organ transplant rejection and in the treatment of certain types of cancer.
Métodos De Síntesis
N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide can be synthesized using a multistep process involving the reaction of various chemicals. One of the most commonly used methods involves the reaction of 2,5-dimethoxybenzaldehyde with cyclopentylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding acid chloride, which is reacted with 4-phenylpiperazine to form the desired product.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been investigated as a treatment for a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection and in treating certain types of cancer.
Propiedades
IUPAC Name |
N-cyclopentyl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(21-16-6-4-5-7-16)19-18(10-15-27-19)28(25,26)23-13-11-22(12-14-23)17-8-2-1-3-9-17/h1-3,8-10,15-16H,4-7,11-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVNRMNQMPSXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

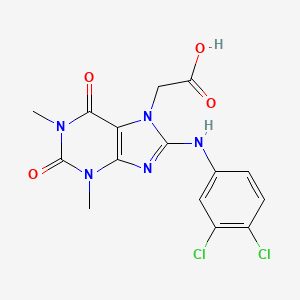
![1-Azaspiro[5.5]undecane;hydrochloride](/img/structure/B2722152.png)


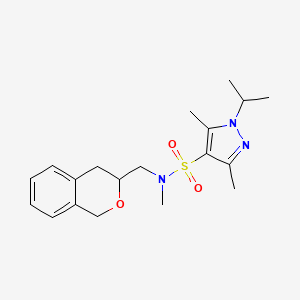
![3-Cyclopropylimidazo[1,5-a]pyridine](/img/structure/B2722158.png)
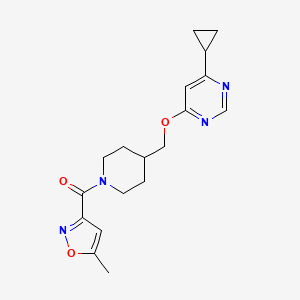


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)

![N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2722167.png)
